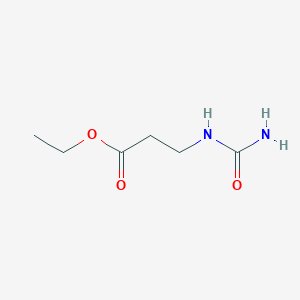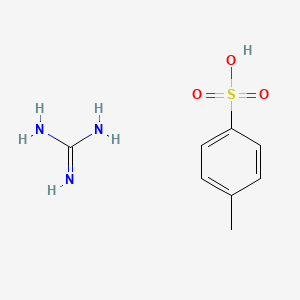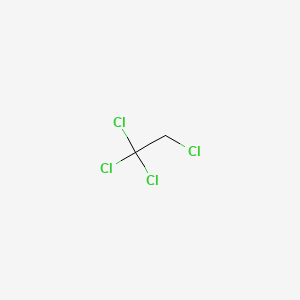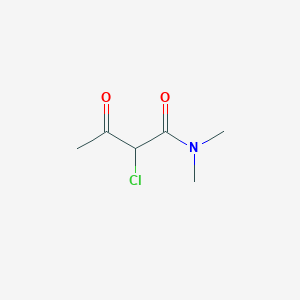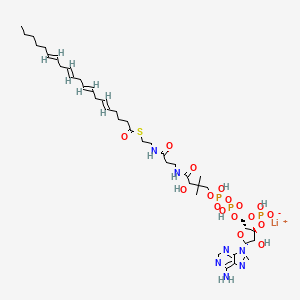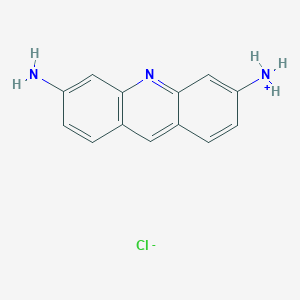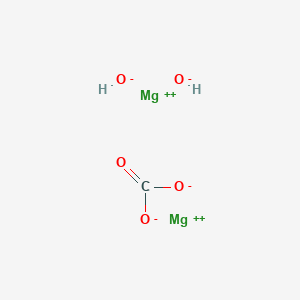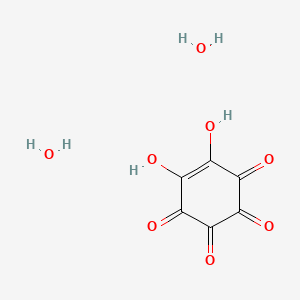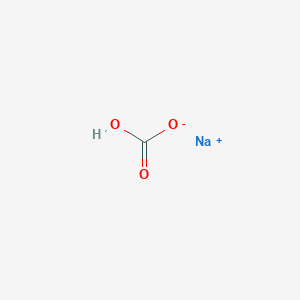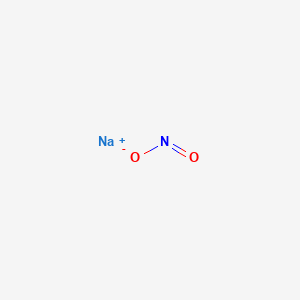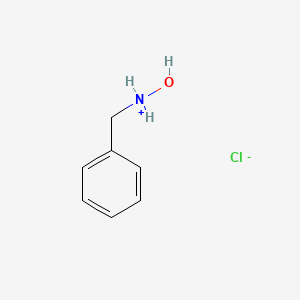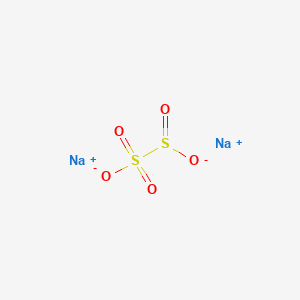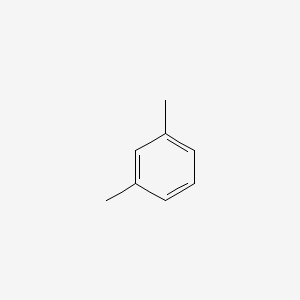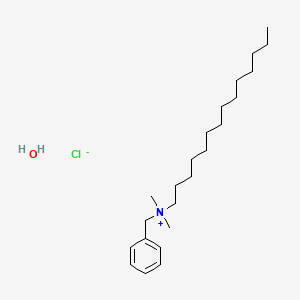
Benzyldimethyltetradecylammonium chloride hydrate
Übersicht
Beschreibung
Benzyldimethyltetradecylammonium chloride, also known as BTDACl, is a quaternary ammonium compound . It is a general cationic surfactant that is also used as a phase transfer catalyst . The compound is used in the synthesis of triazine-containing fluoropolymers with linear dielectric properties and in the preparation of mixed micelles with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides .
Molecular Structure Analysis
The linear formula of Benzyldimethyltetradecylammonium chloride hydrate is CH3(CH2)13N (Cl) (CH3)2CH2C6H5 · 2H2O . The molecular weight is 404.07 . The SMILES string representation is [Cl-]. [H]O [H]. [H]O [H].CCCCCCCCCCCCCC [N+] © ©Cc1ccccc1 .Physical And Chemical Properties Analysis
Benzyldimethyltetradecylammonium chloride hydrate is a powder . It is soluble in water, forming a clear, colorless solution . The melting point is between 63-65 °C .Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Medicinal Chemistry
Benzyldimethyltetradecylammonium chloride (BDTA) is utilized in fast atom bombardment mass spectrometry for the quantitative analysis of other quaternary ammonium salts, such as cetylpyridinium chloride and benzethonium chloride, in medicinal chemistry. This method is precise and accurate for the determination of these compounds in various forms, including pure samples and dosage forms (Alberti et al., 1984).
Adsorptive Removal of Cationic Surfactants
In environmental studies, Benzyldimethyltetradecylammonium chloride (BDMTDACl) is investigated for its efficiency in adsorptive removal of cationic surfactants from aqueous solutions. Activated carbon cloth is used as an adsorbent, and the adsorption efficiency and mechanisms are evaluated, providing insights into the treatment of water contaminated with such compounds (Duman & Ayranci, 2010).
Synthetic Chemistry Applications
Benzyldimethyltetradecylammonium chloride is used as a catalyst in synthetic chemistry. For instance, it catalyzes the reactions of oximes with benzyl bromide under ultrasound irradiation, offering a more environmentally friendly and efficient method for producing O-benzyl oxime derivatives (Li et al., 2009).
In Vitro Toxicological Evaluation
In toxicology, Benzyldimethyltetradecylammonium chloride is evaluated for its cyto-genotoxicological impact on animal cells. Its toxicity is enhanced by the presence of a benzene functional group. Additionally, this study explores the biodegradation of such ionic liquids using aerobic bacterial granules, shedding light on potential environmental impacts and remediation methods (Thamke et al., 2019).
Material Science: Micelle Formation
Benzyldimethyltetradecylammonium chloride is studied for its role in mixed micelle formation with other surfactants like tetradecyltrimethylammonium and tetradecyltriphenylphosphonium bromides. This research is significant in material science, particularly in understanding the interactions and behaviors of surfactants in various applications (Bakshi et al., 2004).
Corrosion Inhibition
In the field of materials engineering, Benzyldimethyltetradecylammonium chloride is explored as a corrosion inhibitor. Its effectiveness in preventing the corrosion of pure iron in carbon dioxide-saturated sodium chloride solutions is investigated, providing valuable insights for industrial applications (Zvauya & Dawson, 1994).
Plasticizer in Poly(vinyl chloride) Production
In polymer chemistry, Benzyldimethyltetradecylammonium chloride is used as a plasticizer for poly(vinyl chloride) (PVC). Its potential in improving the properties of PVC, along with its antimicrobial activity, is highlighted, indicating its multifunctional application in the production of PVC products (Katano & Tsukatani, 2010).
Nanotechnology: Gold Nanoparticle Stabilization
In nanotechnology, Benzyldimethyltetradecylammonium chloride demonstrates its capability to stabilize gold nanoparticles, which is significant for the development of nanomaterials and their applications in various fields such as catalysis and electronics (Farren-Dai et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNQQZSGLEFSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethyltetradecylammonium chloride hydrate | |
CAS RN |
283158-20-3 | |
| Record name | Tetradecyldimethylbenzylammonium chloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283158-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



